7-Allylindoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-Allylindoline can be achieved through a process known as the amino-Claisen rearrangement . This process involves the use of Zinc chloride (ZnCl2) and N,N-dimethylformamide, which efficiently catalyze the rearrangement of N-allylindolines to 7-allylindolines . The rearrangement is influenced by the stereoelectronic effects of substituents present in 1-N-allylindolines .Molecular Structure Analysis

The molecular structure of this compound is influenced by the stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by several factors. For instance, the rearrangement process is influenced by the stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Applications : 7-Allylindolines are valuable synthons in the design of biologically active molecular libraries. A study by Jain (2019) highlights their synthesis through a Lewis acid catalyzed amino-Claisen rearrangement, demonstrating the efficiency of the Zinc chloride–N,N-dimethylformamide system in catalyzing this process.

Antineoplastic Agents : Indole analogues of mycophenolic acid, involving 7-allylindoline as a key intermediate, have shown potential as antineoplastic agents. Lai and Anderson (2000) developed novel indole analogues through a synthesis involving this compound, noting significant antitumor activity in one of the analogues (Lai & Anderson, 2000).

Photochromic Properties and Material Applications : Kagawa et al. (2014) synthesized new spirobenzopyrans derived from 3-allyl-3H-indoles, including this compound, to evaluate their photochromic properties. Their research indicates potential applications in the creation of new photo-switchable materials (Kagawa, Takabatake & Masuda, 2014).

Photoluminescence in Aluminum Complexes : Duann et al. (2003) studied the photoluminescence of tris‐(7‐substituted‐8‐hydroxyquinoline) aluminum complexes, including this compound derivatives. They found significant shifts in emission wavelengths in different solvents, suggesting applications in photoluminescent materials (Duann, Liao, Guo & Chang, 2003).

Chemosensors for Metal Ion Detection : A study by Jiang et al. (2020) utilized 7-allylquinolin-8-ol, a this compound derivative, to create a dual-channel chemosensor. This sensor shows potential for selective fluorescence detection of Hg2+ and colorimetric recognition of Cu2+, indicating applications in environmental monitoring and analytical chemistry (Jiang et al., 2020).

Mecanismo De Acción

Target of Action

It’s known that 7-allylindolines are valuable synthons for designing biologically active molecular libraries . This suggests that they may interact with a variety of biological targets, depending on the specific functional groups attached to the 7-Allylindoline core.

Mode of Action

The mode of action of this compound involves a Lewis acid-catalyzed amino-Claisen rearrangement . This rearrangement is influenced by stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups . The regioselectivity of the process is governed by the substitution pattern on the allyl moiety in 1-N-allylindoline as well as the catalyst loading in the reaction system .

Biochemical Pathways

The compound is synthesized via a lewis acid-catalyzed amino-claisen rearrangement , which is a type of carbon-carbon bond-forming reaction. This suggests that this compound could potentially influence pathways involving carbon-carbon bond formation or rearrangement.

Result of Action

It’s known that 7-allylindolines are valuable synthons for designing biologically active molecular libraries , suggesting that they may have diverse effects depending on the specific functional groups attached to the this compound core.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the amino-Claisen rearrangement of N-allylindolines to 7-allylindolines is influenced by the temperature and the presence of a Lewis acid catalyst . Additionally, the rearrangement is influenced by stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups .

Propiedades

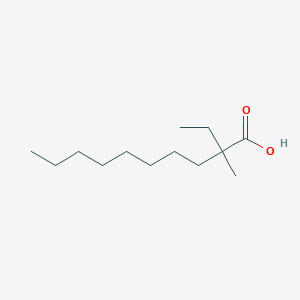

IUPAC Name |

7-prop-2-enyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h2-3,5-6,12H,1,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQLKFSZGNOWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1NCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate](/img/structure/B3079814.png)

![3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3079851.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine](/img/structure/B3079898.png)